molecular formula C5H4N2 B12581410 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 591245-22-6

2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene

Cat. No.: B12581410
CAS No.: 591245-22-6
M. Wt: 92.10 g/mol
InChI Key: RNKYVNHKJCBCRS-UHFFFAOYSA-N
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Description

2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene is a highly strained bicyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bicyclic framework with nitrogen atoms at the 2 and 7 positions. The high strain in its structure makes it a fascinating subject for studies related to chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene typically involves the photolysis of phenyldiazomethane in cryogenic matrices . This method produces phenylcarbene, which then rearranges to form the desired bicyclic compound. The reaction conditions are crucial, as the compound is highly unstable and requires low temperatures to be isolated and characterized.

Industrial Production Methods

Due to its instability, this compound is not typically produced on an industrial scale. Most of the research and synthesis are conducted in controlled laboratory environments where the conditions can be precisely managed.

Chemical Reactions Analysis

Scientific Research Applications

2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene has several applications in scientific research:

Mechanism of Action

The primary mechanism by which 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene exerts its effects is through heavy-atom tunneling. This process involves the rearrangement of the compound to form cyclohepta-1,2,4,6-tetraene . The molecular targets and pathways involved in this mechanism are primarily related to the compound’s highly strained structure and the resulting reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its high strain and the presence of nitrogen atoms in the bicyclic structure. This combination results in distinctive reactivity patterns, particularly in rearrangement reactions involving heavy-atom tunneling .

Properties

CAS No.

591245-22-6

Molecular Formula

C5H4N2

Molecular Weight

92.10 g/mol

IUPAC Name

2,7-diazabicyclo[4.1.0]hepta-2,4,6-triene

InChI

InChI=1S/C5H4N2/c1-2-4-5(7-4)6-3-1/h1-3,5H

InChI Key

RNKYVNHKJCBCRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC2N=C1

Origin of Product

United States

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